4-Methyl-2-phenylmorpholine hcl
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Overview
Description
4-Methyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It belongs to the class of substituted phenylmorpholines, which are derivatives of phenylmorpholine. These compounds are known for their diverse pharmacological activities, including stimulant effects due to their action on monoamine neurotransmitters .
Preparation Methods
The synthesis of 4-Methyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-phenylmorpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent reactions to introduce the phenyl and methyl groups . These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
4-Methyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylmorpholine hydrochloride involves its interaction with monoamine neurotransmitters. It acts as a releaser of these neurotransmitters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . This action is mediated through its binding to and modulation of neurotransmitter transporters, enhancing their release and inhibiting their reuptake .
Comparison with Similar Compounds
4-Methyl-2-phenylmorpholine hydrochloride is similar to other substituted phenylmorpholines such as phenmetrazine and phendimetrazine. it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include:
Phenmetrazine: Known for its stimulant effects and use in the treatment of obesity.
Phendimetrazine: Used as an appetite suppressant.
Isophenmetrazine: Another stimulant with a slightly different substitution pattern.
These compounds share a common core structure but differ in their specific substitutions, leading to variations in their pharmacological profiles and applications.
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H |
InChI Key |
VPAJPXZAAHHQOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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